Enhanced Lipophilicity
The octanol‑water partition coefficient (LogP) of the 3,3‑dimethyl derivative is predicted to be 2.03 , whereas the closest commercially available non‑methyl analog, 1,4‑dioxaspiro[5.5]undecane‑9‑carboxylic acid (CAS 1547039‑39‑3), has a predicted LogP of 1.05 . This represents an almost 1‑unit increase in LogP attributable to the gem‑dimethyl group.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.03 (predicted, ACD/Labs) |
| Comparator Or Baseline | 1,4-Dioxaspiro[5.5]undecane-9-carboxylic acid; LogP = 1.05 (predicted) |
| Quantified Difference | ΔLogP = +0.98 |
| Conditions | Predicted values from ACD/Labs software at 25 °C |
Why This Matters
Higher LogP directly impacts membrane permeability, organic‑phase extraction efficiency, and chromatographic retention, making the 3,3‑dimethyl compound more suitable for lipophilic environments or where reduced aqueous solubility is desired.
